molecular formula C8H9NO2 B131076 Piperonylamine CAS No. 2620-50-0

Piperonylamine

Cat. No.: B131076
CAS No.: 2620-50-0
M. Wt: 151.16 g/mol
InChI Key: ZILSBZLQGRBMOR-UHFFFAOYSA-N
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Description

Piperonylamine, also known as 1,3-Benzodioxole-5-methylamine, is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzodioxole and contains an amine group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

Piperonylamine is understood to function as a competitive inhibitor of specific enzymes involved in drug and compound metabolism . .

Mode of Action

Current understanding suggests that it functions as a competitive inhibitor . This means that this compound competes with the substrate for binding to the enzyme’s active site. When this compound binds to the enzyme, it prevents the substrate from binding, thereby inhibiting the enzyme’s function.

Biochemical Pathways

It is understood that this compound impacts the metabolism of drugs and other compounds by inhibiting specific enzymes . This could potentially affect a wide range of biochemical pathways depending on the specific enzymes inhibited.

Result of Action

Its role as a competitive inhibitor suggests that it could potentially alter the normal function of certain enzymes, leading to changes in the metabolic processes these enzymes are involved in .

Safety and Hazards

Piperonylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Relevant Papers

One relevant paper is “Synthesis and photopolymerization of this compound derivatives as a polymerizable cyclic acetals co‐initiator for light‐cured unfilled dental resins” by Wang et al., 2010 . The paper discusses the synthesis and characterization of N, N -di (methacryly-ethoxycarbonyl-ethyl)- N - (1,3-benzodioxole- 5-methylene) (DMEBM) to replace both triethylene glycol dimethylacrylate (TEGDMA) as a dilute and the non-polymerizable amine, which is added as a co-initiator in dental resin mixtures .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperonylamine can be synthesized through several methods. One common method involves the reduction of piperonylonitrile using lithium aluminium hydride in diethyl ether. The reaction is typically carried out under reflux conditions for about 2 hours . Another method involves the catalytic hydrogenation of piperonyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of piperonyl alcohol. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Piperonylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Piperonal

    Reduction: this compound

    Substitution: Various substituted benzodioxole derivatives

Comparison with Similar Compounds

  • 3,4-Methylenedioxybenzylamine
  • 1,4-Benzodioxan-6-amine
  • 3,4-Dimethoxybenzylamine
  • 4-Methoxybenzylamine

Comparison: Piperonylamine is unique due to its benzodioxole structure, which imparts specific chemical and biological properties. Compared to similar compounds, this compound exhibits distinct reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILSBZLQGRBMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180836
Record name Benzo-1,3-dioxole-5-methylamine
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS]
Record name Piperonylamine
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CAS No.

2620-50-0
Record name 1,3-Benzodioxole-5-methanamine
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Record name Benzo-1,3-dioxole-5-methylamine
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Record name Piperonylamine
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Record name Benzo-1,3-dioxole-5-methylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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